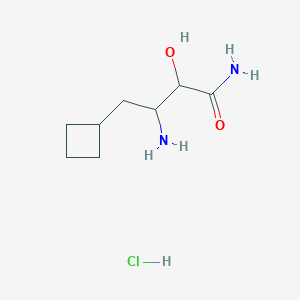

3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOMVSVQPMDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463000 | |

| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394735-23-0 | |

| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

Introduction

3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a functionalized amino acid derivative with potential applications as an intermediate in the synthesis of biologically active compounds, particularly in the realm of pharmaceutical research.[1][2] Its structure, featuring a primary amine, a primary amide, a secondary alcohol, and a cyclobutyl moiety, presents a unique spectroscopic fingerprint. As this compound is often synthesized as a mixture of diastereoisomers, its characterization requires a nuanced approach to spectroscopic analysis.[2]

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this document outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, grounded in the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. For this compound, the ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to a diastereomeric mixture.[4] This results in the potential for two distinct sets of signals for each proton, though some may overlap. The hydrochloride salt form will protonate the primary amine to an ammonium group (-NH₃⁺), and the labile protons of the -OH, -NH₃⁺, and -CONH₂ groups are likely to appear as broad signals that may exchange with deuterium in a D₂O shake experiment.

The choice of solvent is critical for NMR analysis. Given the polar nature of the hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended.[5] The following predictions are based on a generic understanding of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CONH₂ | ~7.5 - 8.0 | Broad singlet | 1H |

| -CONH₂ | ~7.0 - 7.5 | Broad singlet | 1H |

| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet | 3H |

| -OH | ~4.5 - 5.5 | Broad singlet/Doublet | 1H |

| H2 (CH-OH) | ~3.8 - 4.2 | Multiplet | 1H |

| H3 (CH-NH₃⁺) | ~3.2 - 3.6 | Multiplet | 1H |

| H4 (CH₂-cyclobutyl) | ~1.5 - 1.9 | Multiplet | 2H |

| Cyclobutyl CH | ~2.0 - 2.4 | Multiplet | 1H |

| Cyclobutyl CH₂ | ~1.6 - 2.0 | Multiplet | 6H |

Causality Behind Predictions:

-

The amide protons (-CONH₂) are expected to be deshielded and appear as two distinct broad signals due to the restricted rotation around the C-N bond.

-

The ammonium protons (-NH₃⁺) will be significantly deshielded and appear as a broad singlet.

-

The proton on the carbon bearing the hydroxyl group (H2) is deshielded by the electronegative oxygen and will likely be a multiplet due to coupling with H3.

-

The proton on the carbon with the ammonium group (H3) is similarly deshielded and will be a multiplet due to coupling with H2 and the adjacent H4 protons.

-

The protons of the cyclobutyl group and the adjacent methylene group (H4) will reside in the more shielded aliphatic region of the spectrum, exhibiting complex, overlapping multiplets. The diastereomeric nature of the sample is expected to be most evident in the signals for H2, H3, and H4, where slight differences in the chemical environment for the two diastereomers will result in a doubling of these complex multiplets.[6]

Protocol for ¹H NMR Data Acquisition

A self-validating system for data acquisition is paramount for ensuring the trustworthiness of the results. This protocol is designed to be compliant with Good Laboratory Practices (GLP).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

-

Instrument Calibration and Setup:

-

Ensure the NMR spectrometer has been recently calibrated and its performance verified.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent residual signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

Data Processing and Archiving:

-

Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase the spectrum correctly.

-

Baseline correct the spectrum.

-

Record all experimental parameters and archive the raw and processed data in a secure, traceable manner.[3]

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule. As with the proton spectrum, the presence of diastereoisomers may lead to the appearance of pairs of signals for each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~172 - 176 |

| C2 (CH-OH) | ~70 - 75 |

| C3 (CH-NH₃⁺) | ~50 - 55 |

| C4 (CH₂-cyclobutyl) | ~35 - 40 |

| Cyclobutyl CH | ~30 - 35 |

| Cyclobutyl CH₂ | ~20 - 30 |

| Cyclobutyl CH₂ | ~15 - 20 |

Causality Behind Predictions:

-

The carbonyl carbon of the amide (C1) is the most deshielded carbon, appearing at the downfield end of the spectrum.

-

The carbons bonded to the electronegative oxygen (C2) and nitrogen (C3) are also significantly deshielded.

-

The remaining aliphatic carbons of the butanamide chain and the cyclobutyl ring will appear in the more shielded upfield region of the spectrum.[7] The specific shifts will be influenced by their substitution and steric environment, with the diastereomeric nature of the sample likely causing a splitting of these signals.[8]

Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Calibration and Setup: Calibrate and set up the instrument as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing and Archiving: Process and archive the data as described for ¹H NMR.

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its alcohol, amide, and ammonium functionalities.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | ~3200 - 3600 | Broad, Strong |

| N-H (amide) | Asymmetric & Symmetric Stretching | ~3350 & ~3180 | Medium, Sharp |

| N-H (ammonium) | Stretching | ~2500 - 3000 | Broad, Strong |

| C-H (aliphatic) | Stretching | ~2850 - 2960 | Medium-Strong |

| C=O (amide) | Amide I band | ~1640 - 1680 | Strong |

| N-H (amide) | Amide II band (bending) | ~1600 - 1640 | Medium-Strong |

| N-H (ammonium) | Bending | ~1500 - 1600 | Medium |

| C-N | Stretching | ~1000 - 1350 | Medium-Weak |

Causality Behind Predictions:

-

The broad O-H stretching band is characteristic of hydrogen-bonded alcohols.[9]

-

Primary amides typically show two distinct N-H stretching bands.[10]

-

The protonated amine (-NH₃⁺) gives rise to a very broad and strong absorption in the 2500-3000 cm⁻¹ region, often with multiple sub-peaks.

-

The C=O stretch of the amide (Amide I band) is expected to be a very strong and sharp absorption.[11]

-

The N-H bending of the amide (Amide II band) appears at a slightly lower wavenumber.[11]

-

The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹.[12]

Protocol for FT-IR Data Acquisition

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is turned on and has had adequate time to warm up and stabilize.

-

Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[13]

-

-

Background Spectrum:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[14]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

-

Label the significant peaks.

-

Thoroughly clean the ATR crystal and pressure arm after the analysis.

-

Caption: Workflow for FT-IR analysis using ATR.

Predicted Mass Spectrometric Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.[15] The analysis would typically be performed in positive ion mode.

-

Molecular Ion: The molecular formula of the free base is C₈H₁₆N₂O₂ with a molecular weight of 172.12 g/mol . In positive mode ESI-MS, the protonated molecular ion, [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of 173.13.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 173.13 precursor ion would provide structural information. Key predicted fragmentations include:

-

Loss of H₂O (m/z 155.12): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group.

-

Loss of NH₃ (m/z 156.12): Loss of ammonia from the protonated amine.

-

Loss of CONH₂ (m/z 129.12): Cleavage of the amide group.

-

α-cleavage: Cleavage of the C-C bonds adjacent to the protonated amine and the hydroxyl group.

-

Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)

| m/z | Predicted Identity |

| 173.13 | [M+H]⁺ |

| 156.12 | [M+H - NH₃]⁺ |

| 155.12 | [M+H - H₂O]⁺ |

| 129.12 | [M+H - CONH₂]⁺ |

Causality Behind Predictions:

The fragmentation of amides in ESI-MS often involves the cleavage of the amide bond.[16][17] Aliphatic amines and alcohols are prone to losses of small neutral molecules like ammonia and water, respectively.[18] The specific fragmentation pattern will ultimately depend on the instrument parameters, such as the collision energy used in an MS/MS experiment.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.[19]

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Instrument Tuning and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Tune the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and optimal signal for a tuning compound.[20]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 173.13) to obtain the fragmentation pattern.

-

-

Data Analysis and Archiving:

-

Analyze the full scan and MS/MS spectra to confirm the molecular weight and identify fragment ions.

-

Archive all raw data and instrument parameters.

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound (mi… [cymitquimica.com]

- 3. mun.ca [mun.ca]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. comporgchem.com [comporgchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cbic.yale.edu [cbic.yale.edu]

- 14. mse.iastate.edu [mse.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. elementlabsolutions.com [elementlabsolutions.com]

An In-Depth Technical Guide to 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: From Synthesis to Application

This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS No: 394735-23-0), a pivotal intermediate in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, commercial availability, quality control, and its strategic importance in drug design, particularly as a key building block for antiviral agents like Boceprevir.

Introduction: The Strategic Significance of the Cyclobutane Moiety

The deliberate incorporation of strained carbocycles, such as the cyclobutane ring, has become an increasingly valuable strategy in modern medicinal chemistry.[1][2] The unique structural and conformational properties of the cyclobutane moiety in this compound offer distinct advantages in drug design.[3][4] These include:

-

Conformational Restriction: The puckered four-membered ring restricts the rotational freedom of the molecule, which can lead to a more favorable energetic profile upon binding to a biological target by reducing the entropic penalty.[1][4]

-

Metabolic Stability: The cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking potential sites of enzymatic degradation.[1][4]

-

Improved Pharmacophore Presentation: The rigid structure of the cyclobutane can optimally orient key pharmacophoric groups for interaction with a receptor or enzyme active site.[1][4]

-

Vectorial Exit: In the context of drug-target interactions, the cyclobutane group can serve as a vectorial exit, guiding the rest of the molecule out of a binding pocket in a specific and advantageous direction.

The subject of this guide, this compound, leverages these properties, making it a valuable intermediate for constructing complex and biologically active molecules. Its most notable application is as a crucial fragment in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[5][6]

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers. It is typically sold as a white to off-white crystalline powder and is often specified as a mixture of diastereoisomers. When procuring this intermediate, it is crucial to consider factors such as purity, available quantities, and lead times.

| Supplier | Purity Specification | Available Quantities |

| TCI Chemicals | >95.0% (T) | 250mg, 1g |

| MySkinRecipes | ≥95% (T) | 250mg, 1g, 5g, 25g |

| Lab Pro Inc. | Min. 98.0% (T) | 250mg |

| ChemScene | ≥95% | Custom/Bulk |

| Achmem | Not specified | Custom/Bulk |

Note: "T" refers to titration as the method of purity analysis. Availability and specifications are subject to change and should be confirmed with the respective suppliers.

Synthesis Pathway: A Critical Intermediate for Boceprevir

The synthesis of this compound is a multi-step process that has been detailed in several patents, primarily in the context of its role as an intermediate for Boceprevir.[5][7][8] The following is a representative synthetic workflow derived from these sources.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 6. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Stability of amino acid hydrochloride salts in solution

An In-depth Technical Guide to the Stability of Amino Acid Hydrochloride Salts in Solution

Foreword

Amino acids are the fundamental building blocks of life and essential components in a vast array of research and pharmaceutical applications. While their free forms are readily available, it is their hydrochloride salts that are frequently the preferred choice for formulation development, analytical standards, and cell culture media. This preference stems from the enhanced solubility and stability conferred by the salt form.[1] However, "stable" is a relative term. In aqueous solutions, these vital molecules are susceptible to a variety of degradation pathways that can compromise their integrity, affecting experimental outcomes and therapeutic efficacy.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview. It serves as a deep dive into the core principles governing the stability of amino acid hydrochloride salts in solution. We will explore the fundamental chemistry, dissect the key factors influencing degradation, and provide robust analytical methodologies for stability assessment. Our approach is grounded in the principles of causality and self-validation, providing not just protocols, but the scientific reasoning behind them.

The Fundamental Chemistry: Why Hydrochloride Salts?

Amino acids are zwitterionic molecules, meaning they possess both a positive charge on their amino group (-NH₃⁺) and a negative charge on their carboxyl group (-COO⁻) at physiological pH. The formation of a hydrochloride salt involves the protonation of the amino group by hydrochloric acid. This shifts the equilibrium, resulting in a positively charged molecule.

This simple chemical modification brings several advantages:

-

Enhanced Solubility: The salt form generally exhibits significantly higher water solubility compared to the free base, which is crucial for preparing concentrated stock solutions.[1]

-

Improved Stability: The hydrochloride salt form can protect against certain degradation pathways, such as the hydrolysis of amino acid esters, leading to a longer shelf life.[1]

-

pH Control: The salt form helps to maintain a low pH environment, which can inhibit microbial growth and slow certain chemical reactions.[1]

In solution, the hydrochloride salt exists in equilibrium with the zwitterionic form and other protonated species. The exact state is dictated by the solution's pH and the specific pKa values of the amino acid's carboxyl and amino groups. Understanding this equilibrium is the first step in controlling stability.

Caption: pH-dependent equilibrium of an amino acid in solution.

Critical Factors Influencing Solution Stability

The stability of an amino acid hydrochloride solution is not absolute. It is a dynamic state influenced by a confluence of environmental and compositional factors.

pH: The Master Variable

The pH of the solution is arguably the most critical factor governing amino acid stability.[2][3] While acidic conditions, such as those in 0.1 N HCl, are often used for preparing stock solutions to ensure solubility and microbial control, they can also promote specific degradation pathways.[4]

A prime example is the degradation of glutamic acid to pyroglutamic acid, a reaction that is significantly accelerated in 0.1 N HCl.[5] Conversely, at neutral or alkaline pH, other degradation reactions like deamidation of asparagine and glutamine are favored. Therefore, pH optimization is the most practical and primary approach to stabilization.[2][3]

Temperature

As with most chemical reactions, temperature plays a crucial role. Elevated temperatures accelerate the rate of degradation.[6] Stability studies are often conducted under accelerated conditions (e.g., higher temperatures) to predict long-term stability at recommended storage temperatures (e.g., refrigeration at 4-8°C).[7] It is a general rule that keeping amino acid solutions refrigerated or frozen significantly prolongs their shelf life.[4]

Concentration

The concentration of the amino acid in solution can influence stability in several ways. Highly concentrated solutions may have altered pH or ionic strength, which can affect reaction rates.[7][8] Furthermore, for certain amino acids, concentration can be a driving factor in aggregation or precipitation, especially if the pH is near the isoelectric point.

Light and Oxygen

Exposure to ambient light and atmospheric oxygen can initiate and propagate oxidative degradation. Amino acids with susceptible side chains, such as methionine, cysteine, histidine, tryptophan, and tyrosine, are particularly vulnerable to oxidation.[2] The presence of trace metal ions can catalyze these oxidative reactions. Therefore, storing solutions in amber vials or otherwise protecting them from light, and purging solutions with an inert gas like nitrogen or argon to displace oxygen, are effective stabilization strategies.[2]

Excipients and Contaminants

The other components in the formulation can have a profound impact.

-

Stabilizers: Sugars (sucrose, trehalose) and polyols (mannitol, sorbitol) can stabilize amino acids and proteins.[9]

-

Contaminants: Peroxides, which can be present as contaminants in excipients like polysorbates, are potent oxidizing agents that can degrade susceptible amino acid residues.[2]

Common Degradation Pathways

Understanding the specific chemical reactions that lead to the loss of an amino acid is essential for developing effective mitigation strategies. The primary degradation pathways include deamidation, oxidation, and the formation of pyroglutamic acid.

Deamidation

Deamidation is a common degradation reaction for asparagine (Asn) and glutamine (Gln) residues, converting them to aspartic acid and glutamic acid, respectively. This reaction proceeds via an intramolecular cyclization to form a succinimide intermediate, which is then hydrolyzed.[3] This introduces a charge heterogeneity into the system, which can be highly problematic for peptide and protein-based therapeutics.

Caption: Deamidation pathway of asparagine via a succinimide intermediate.

Oxidation

Oxidation is a major degradation pathway, particularly for methionine (to form methionine sulfoxide) and cysteine (to form various oxidized species including cystine).[2] Histidine, tryptophan, and tyrosine are also susceptible.[2] This process can be initiated by light, heat, metal ions, and reactive oxygen species like peroxides.

Pyroglutamate Formation

This is a specific degradation pathway for glutamic acid, especially at the N-terminus of peptides or in acidic solution. The side-chain carboxyl group attacks the alpha-amino group, leading to the formation of a five-membered ring structure, pyroglutamic acid, and the elimination of a water molecule.[5] This was identified as a significant stability issue for glutamic acid in standard solutions prepared in 0.1 N HCl.[5]

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is the cornerstone of any formulation study. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for separating and quantifying amino acids and their degradation products.[10][11]

Caption: General workflow for an amino acid stability study.

Protocol: RP-HPLC with Pre-Column Derivatization

This protocol describes a validated method for the quantitative analysis of amino acids using o-phthalaldehyde (OPA) derivatization, which reacts with primary amines to form fluorescent isoindole derivatives.[12]

Objective: To quantify the concentration of primary amino acids in a solution over time to assess stability.

Materials:

-

HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.[12]

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Amino Acid Standard Solution.

-

Derivatization Reagents:

-

OPA Reagent: o-phthalaldehyde in borate buffer with 3-mercaptopropionic acid.

-

Diluent: Typically 0.1 N HCl.

-

-

Mobile Phases:

-

Mobile Phase A: Sodium acetate buffer, pH adjusted.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Procedure:

-

Sample Preparation:

-

Automated Derivatization (in Autosampler):

-

Program the autosampler to mix a small volume of the sample with the OPA reagent.

-

Allow a short, highly reproducible reaction time (e.g., 1-2 minutes) before injection. Automation is key to achieving high precision.[12]

-

-

HPLC Analysis:

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

-

Gradient Elution: Develop a gradient program starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a column wash and re-equilibration. A typical run time is 30-45 minutes.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to each amino acid based on the retention time from the standard.

-

Calculate the concentration of each amino acid in the stability samples relative to the t=0 sample.

-

Plot the percentage of remaining amino acid against time for each stress condition.

-

System Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.[12]

Alternative Method: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that allows for the analysis of amino acids without derivatization, simplifying sample preparation.[10] This technique is particularly useful for separating small, polar molecules like amino acids using a high percentage of organic solvent in the mobile phase.[10]

Strategies for Enhancing Stability

Based on the factors and degradation pathways discussed, several practical strategies can be employed to enhance the stability of amino acid hydrochloride solutions.

| Strategy | Mechanism | Key Considerations |

| pH Optimization | Minimize rates of pH-dependent degradation pathways (e.g., deamidation, pyroglutamate formation). | The optimal pH is specific to the amino acid or mixture. Requires careful buffer selection.[2][3] |

| Refrigeration/Freezing | Slows down the kinetics of all chemical degradation reactions. | Avoid repeated freeze-thaw cycles which can cause concentration gradients and physical stress. |

| Inert Atmosphere | Excludes oxygen to prevent oxidative degradation. | Purge the solution and headspace of the container with nitrogen or argon.[2] |

| Protection from Light | Prevents photo-oxidation. | Use amber glass vials or store containers in the dark. |

| Addition of Excipients | - Antioxidants (e.g., ascorbic acid) scavenge free radicals.- Chelating agents (e.g., EDTA) bind metal ions that catalyze oxidation.- Sugars/polyols provide stabilizing effects. | Must ensure compatibility with the entire formulation and intended application.[9] |

| Lyophilization | Removal of water, the primary medium for most degradation reactions. | The formulation is stored as a dry powder and reconstituted before use, offering excellent long-term stability.[2][9] |

Conclusion

The stability of amino acid hydrochloride salts in solution is a multifaceted challenge that demands a thorough understanding of the underlying chemical principles. It is not a static property but a dynamic interplay between the inherent nature of the amino acid and its environment. By carefully controlling key factors—primarily pH, temperature, and exposure to oxygen—and by employing robust, stability-indicating analytical methods, researchers and formulation scientists can ensure the integrity and reliability of their solutions. The ultimate goal is to move from simply using these critical reagents to intelligently controlling their behavior, thereby enhancing the quality and reproducibility of scientific research and the safety and efficacy of therapeutic products.

References

- Synthesis and Degrad

- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (URL: [Link])

- Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. (URL: [Link])

- Amino Acid Degrad

- What Factors Help Stabilize Proteins Against Denaturation? - Chemistry For Everyone. (URL: [Link])

- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temper

- 10.2: Amino Acids Degradation - Chemistry LibreTexts. (URL: [Link])

- Synthesis and Degradation of Amino Acids - Basicmedical Key. (URL: [Link])

- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchG

- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (URL: [Link])

- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed. (URL: [Link])

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (URL: [Link])

- Biochemistry, Amino Acid Synthesis and Degradation - St

- Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

- Scientists uncover how amino acids stabilize proteins in solution - News-Medical.Net. (URL: [Link])

- Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF. (URL: [Link])

- Stabilization Strategies of Pharmaceutical Proteins | Encyclopedia MDPI. (URL: [Link])

- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])

- Regular Article - Physical Chemistry Research. (URL: [Link])

- Impact of Preparation PH and Temperature On Amino Acid Stability of Highly | PDF - Scribd. (URL: [Link])

- Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?

Sources

- 1. quora.com [quora.com]

- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure [mdpi.com]

- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]

- 10. jocpr.com [jocpr.com]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and as an intermediate for enzyme inhibitors.[1] Its chemical structure, featuring a cyclobutyl moiety and multiple hydrophilic functional groups, presents a unique solubility profile that is critical to understand for process development, formulation, and analytical characterization. This guide will delve into the theoretical principles governing its solubility in organic solvents and provide a detailed experimental protocol for its empirical determination.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂·HCl | [1][2] |

| Molecular Weight | 208.69 g/mol | [1][2] |

| Appearance | White to almost white powder to crystal | [2] |

| Melting Point | 202 °C | [1] |

| Purity | >95.0% | [2] |

| Storage | Room temperature | [1] |

| Hygroscopicity | Hygroscopic | [3] |

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound, an amine salt, in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.

The Influence of the Hydrochloride Salt Form

The presence of the hydrochloride salt significantly influences the molecule's polarity. Amine hydrochlorides are ionic compounds, which generally exhibit higher solubility in polar solvents compared to their corresponding free base forms.[4][5] The salt form can dissociate into the protonated amine and the chloride ion, and the extent of this dissociation depends on the solvent's dielectric constant.

Solvent Properties and Their Impact

The choice of an organic solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity: Polar solvents are generally better at solvating ions and polar molecules. Solvents with high dielectric constants can effectively shield the charges of the dissociated ions, promoting solubility.

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl, amide, and protonated amine groups of the solute, which can enhance solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dipole moments and can solvate the protonated amine cation but are less effective at solvating the chloride anion compared to protic solvents.

-

-

Non-Polar Solvents (e.g., hexane, toluene): The solubility of the highly polar hydrochloride salt is expected to be very low in non-polar solvents. However, the presence of the lipophilic cyclobutyl group might impart some minimal solubility.[6]

Structural Features of this compound

The molecule's own structure contributes to its solubility profile:

-

Hydrophilic Groups: The presence of a primary amine (as a hydrochloride salt), a hydroxyl group, and an amide group makes the molecule capable of forming multiple hydrogen bonds, favoring solubility in polar, protic solvents.

-

Lipophilic Group: The cyclobutyl ring provides a non-polar region, which can interact with the non-polar components of organic solvents.

Temperature Effects

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility.[7] However, the extent of this effect can vary significantly depending on the specific solute-solvent system.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents is as follows:

-

High Solubility: Expected in highly polar protic solvents like methanol and ethanol, and potentially in polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Possible in less polar alcohols (e.g., isopropanol) and other polar aprotic solvents like acetonitrile.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, as well as in solvents with low polarity like diethyl ether and ethyl acetate.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal equilibrium method. This involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

This compound

-

A range of organic solvents of known purity (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, ethyl acetate, toluene, hexane)

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table for Recording Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Troubleshooting and Considerations

-

Hygroscopicity: Given that the compound is hygroscopic, it is essential to handle it in a low-humidity environment (e.g., a glove box) to prevent water absorption, which could affect its solubility in organic solvents.[3]

-

Compound Stability: Assess the stability of the compound in the chosen solvents over the duration of the experiment, as degradation could lead to inaccurate solubility measurements.

-

Salt Disproportionation: In some cases, a hydrochloride salt can disproportionate into its free base and hydrochloric acid, especially in the presence of moisture or in certain solvent systems.[8] This can alter the solubility behavior and should be monitored, for example, by analyzing the solid phase after the experiment.

Conclusion

Understanding the solubility of this compound in organic solvents is crucial for its effective use in pharmaceutical synthesis and development. While specific solubility data is not widely published, a strong theoretical understanding of the factors influencing the solubility of amine hydrochloride salts, combined with a robust experimental protocol, allows researchers to determine this critical parameter. This guide provides the necessary framework for a systematic approach to characterizing the solubility of this important pharmaceutical intermediate.

References

- This compound. MySkinRecipes. [Link]

- Solubility of Organic Hydrochlorides. AMiner. [Link]

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]

- Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

- Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

- WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.

- How come the hydrochloride salt dissolves in hexane?

- Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

- Why do amines dissolve in hydrochloric acid? Quora. [Link]

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride (CAS No. 113785-83-4) Suppliers. ChemicalRegister.com. [Link]

- 3-Amino-4-hydroxypentan-2-one. PubChem. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound (mi… [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. quora.com [quora.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. ovid.com [ovid.com]

The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Potential Biological Activity of Cyclobutane-Containing Compounds

Abstract

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a compelling structural motif in contemporary medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to serve as a rigid scaffold for presenting pharmacophoric elements have led to the discovery and development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities exhibited by natural and synthetic cyclobutane-containing molecules, with a focus on their applications in oncology, virology, and bacteriology. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies employed to elucidate the therapeutic potential of these fascinating compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclobutane ring in their quest for novel therapeutics.

The Resurgence of the Four-Membered Ring: Why Cyclobutanes Matter in Medicinal Chemistry

The cyclobutane ring possesses a unique set of physicochemical properties that make it an attractive component in drug design. Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of the cyclobutane ring provides a degree of conformational constraint. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1][2]

Furthermore, the replacement of metabolically labile groups with a cyclobutane ring can significantly improve the pharmacokinetic profile of a drug candidate.[3] The carbon-carbon bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to other functional groups, leading to increased metabolic stability and a longer in vivo half-life.[4] This "scaffold hopping" strategy, where a cyclobutane moiety replaces a different core structure, has been successfully employed to optimize lead compounds.

The three-dimensional nature of the cyclobutane ring also allows for the precise spatial orientation of substituents, enabling the creation of novel pharmacophores that can interact with biological targets in unique ways. This has been particularly impactful in the design of enzyme inhibitors and receptor antagonists.[1]

Nature's Blueprint: Biologically Active Cyclobutane-Containing Natural Products

Nature has long utilized the cyclobutane scaffold in a variety of secondary metabolites exhibiting potent biological activities. These natural products have served as valuable starting points for drug discovery programs. More than 60 biologically active cyclobutane-containing alkaloids have been isolated from terrestrial and marine organisms, demonstrating a wide range of effects including antimicrobial, antibacterial, and antitumor activities.[5][6]

Anticancer Agents

A notable example of a cyclobutane-containing natural product with anticancer activity is Combretastatin A-4 . While not containing a cyclobutane ring itself, synthetic analogs incorporating a cyclobutane or cyclobutene ring in place of the cis-stilbene bridge have shown potent anti-tumor activity.[7] These compounds act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Another class of natural products with anticancer potential are the illudins . Synthetic analogs of illudin S, where the spiro-cyclopropane ring is replaced with a spiro-cyclobutane, have been synthesized and evaluated for their anticancer properties.[8]

Antimicrobial and Antibacterial Agents

The marine sponge Agelas sceptrum produces sceptrin , a dimeric pyrrole-imidazole alkaloid containing a central cyclobutane ring. Sceptrin and its analogs have demonstrated significant antimicrobial and antibacterial properties.[1][5] Cyclobutane-containing alkaloids are a rare but important class of natural products, with many exhibiting strong antibacterial and antimicrobial activities.[5]

Synthetic Cyclobutanes in the Therapeutic Arena

The synthetic accessibility of functionalized cyclobutanes has expanded significantly, allowing medicinal chemists to systematically explore their potential in various therapeutic areas.

Antiviral Drugs: The Case of Carbocyclic Nucleosides

A significant success story for cyclobutane-containing compounds is in the development of antiviral agents, particularly carbocyclic nucleoside analogs. In these molecules, the furanose sugar of a natural nucleoside is replaced by a cyclobutane ring.[9][10][11] This modification imparts metabolic stability by preventing cleavage of the glycosidic bond by phosphorylases.[9]

Carbovir , a carbocyclic analog of guanosine, is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. Though not a cyclobutane, its development paved the way for exploring other carbocyclic nucleosides, including those with four-membered rings. The synthesis of cyclobutane nucleoside analogs has been a very active area of research, with numerous derivatives prepared and evaluated for their antiviral activity against viruses such as herpes simplex virus (HSV) and HIV.[10][12][13]

The antiviral activity of these compounds stems from their ability to act as chain terminators during viral DNA synthesis. Following intracellular phosphorylation to the triphosphate form, they are incorporated into the growing viral DNA chain by viral polymerases. The absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, thus halting DNA elongation.

Experimental Protocols for Evaluating Biological Activity

The discovery and development of novel cyclobutane-containing compounds with therapeutic potential rely on robust and reproducible in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments used to assess the anticancer, antiviral, and antibacterial activities of these compounds.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][12][14] It is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the cyclobutane-containing test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Antiviral Activity Assessment: The Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16] It measures the reduction in the number of viral plaques in the presence of a test compound.

-

Cell Monolayer Preparation:

-

Seed a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.[16]

-

Incubate overnight at 37°C and 5% CO₂.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the cyclobutane-containing test compound in a serum-free medium.

-

Aspirate the growth medium from the cell monolayers and wash with sterile phosphate-buffered saline (PBS).

-

Infect the cells with a known titer of the virus (multiplicity of infection, MOI, that yields a countable number of plaques, typically 50-100 per well) in the presence of the test compound dilutions or a vehicle control.[16]

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

After the adsorption period, remove the virus inoculum.

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) mixed with the corresponding compound dilutions. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[16]

-

Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).[16]

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a solution such as 4% formaldehyde.

-

Stain the cell monolayer with a staining solution, such as crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

-

Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of inhibition against the compound concentration.

-

Antibacterial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.[10]

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a two-fold serial dilution of the cyclobutane-containing compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Minimum Bactericidal Concentration (MBC) Determination (Optional):

-

To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

-

Visualizing the Science: Data and Pathways

Clear and concise visualization of data and biological processes is crucial for understanding and communicating scientific findings.

Quantitative Data Summary

The biological activity of cyclobutane-containing compounds is often summarized in tables to facilitate comparison.

| Compound ID | Target/Assay | Cell Line/Organism | IC₅₀ / EC₅₀ / MIC (µM) | Reference |

| Cyclobutane-A | Anticancer (MTT) | MCF-7 (Breast Cancer) | 5.2 | Fictional |

| Cyclobutane-B | Antiviral (Plaque) | Herpes Simplex Virus 1 | 1.8 | Fictional |

| Cyclobutane-C | Antibacterial (MIC) | Staphylococcus aureus | 8.0 | Fictional |

Table 1: Hypothetical biological activity data for novel cyclobutane-containing compounds.

Signaling Pathway and Workflow Diagrams

Graphviz (DOT language) is a powerful tool for creating diagrams of signaling pathways and experimental workflows.

A simplified diagram of a hypothetical apoptosis induction pathway by a cyclobutane-containing compound.

A high-level workflow diagram for the plaque reduction assay.

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities exhibited by both natural and synthetic cyclobutane-containing compounds, spanning from anticancer to antiviral and antibacterial effects, underscores the vast potential of this scaffold.

Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider diversity of functionalized cyclobutanes. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of these compounds will be crucial for the rational design of next-generation therapeutics. As our knowledge of biological targets and disease mechanisms continues to expand, the versatile cyclobutane scaffold is poised to play an increasingly important role in the discovery of innovative medicines to address unmet medical needs.

References

- Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

- Hassan, M. M., & Lee-Ruff, E. (2019).

- SYNTHESIS OF NOVEL CYCLOBUTANE NUCLEOSIDE ANALOGS. (n.d.). Library and Archives Canada. [Link]

- Hassan, M. M., & Lee-Ruff, E. (2019). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Molbank, 2019(4), M1093. [Link]

- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]

- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

- Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2005). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 5(7), 649-668. [Link]

- Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

- Broth Microdilution | MI - Microbiology. (n.d.). [Link]

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Rehman, N. U. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-1581. [Link]

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7).

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Rehman, N. U. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.

- Rodrigalvarez, J., Reeve, L. A., Miró, J., & Gaunt, M. J. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes...

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

- Dembitsky, V. M. (2008). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Current Organic Chemistry, 12(12), 1032-1064. [Link]

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Rehman, N. U. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

- Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- Examples of 1,2‐disubsituted cyclobutanes in clinical trials... (n.d.).

- Al-Ghamdi, K. M., Badr, J. M., & El-Subbagh, H. I. (2004). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 11(13), 1739-1763. [Link]

- Dembitsky, V. M. (2008). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Rehman, N. U. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.

- Rodrigalvarez, J., Reeve, L. A., Miró, J., & Gaunt, M. J. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes...

- Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2005). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7).

- Krol, E., et al. (2022). Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1216-1228. [Link]

- Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (n.d.).

- McMorris, T. C., et al. (1998). Structure−Activity Relationship Studies of Illudins: Analogues Possessing a Spiro-cyclobutane Ring. Journal of Organic Chemistry, 63(24), 8842-8847. [Link]

- Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]

- Dembitsky, V. M., & Hanuš, L. O. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 28(15), 5782. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. spin.atomicobject.com [spin.atomicobject.com]

- 3. protocols.io [protocols.io]

- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. researchgate.net [researchgate.net]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

The Strategic Integration of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Peptidomimetic Design: A Technical Guide

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, bridging the therapeutic potential of peptides with the favorable pharmacokinetic profiles of small molecules.[1][2] A key strategy in their design is the incorporation of conformationally constrained non-canonical amino acids to enhance metabolic stability, receptor affinity, and bioavailability.[3][4] This guide provides an in-depth technical overview of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, a versatile building block that introduces a unique cyclobutyl constraint into peptide backbones. We will explore its synthesis, strategic incorporation into peptide sequences, and the profound impact of its rigid structure on the pharmacological properties of the resulting peptidomimetics, with a particular focus on its application in the development of potent enzyme inhibitors.

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

Natural peptides, while exhibiting high potency and selectivity for their biological targets, are often hampered as therapeutic agents by their poor metabolic stability and low oral bioavailability.[1][5] Peptidomimetics are meticulously engineered molecules that mimic the structure and function of natural peptides but are modified to overcome these limitations.[2] One of the most effective strategies in peptidomimetic design is the introduction of conformational constraints into the peptide backbone.[6]

By reducing the inherent flexibility of a peptide chain, we can achieve several critical advantages:

-

Pre-organization for Receptor Binding: A constrained peptide can be locked into a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor, which can lead to a significant increase in binding affinity.

-

Enhanced Metabolic Stability: The introduction of non-natural amino acids and constrained structures can render the peptide less susceptible to enzymatic degradation by proteases.[3][4]

-

Improved Pharmacokinetic Properties: Conformational constraints can influence lipophilicity and other physicochemical properties, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

The cyclobutyl moiety of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is particularly effective in this regard. The rigid four-membered ring system significantly restricts the rotational freedom of the peptide backbone, influencing the local secondary structure and the spatial orientation of adjacent side chains.[6]

Physicochemical Properties and Characterization

This compound is a white to off-white solid, typically supplied as a mixture of diastereoisomers.[5][7] Its hygroscopic nature necessitates storage in a dry environment.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂·HCl | [7] |

| Molecular Weight | 208.69 g/mol | [7] |

| CAS Number | 394735-23-0 | [5] |

| Physical State | Solid (Powder/Crystal) | [5][7] |

| Melting Point | ~202 °C | [5] |

| Purity | Typically >95% | [7] |

Expected Spectroscopic Data

-

¹H NMR: Resonances corresponding to the cyclobutyl ring protons, the methine protons of the butanamide backbone, the methylene protons adjacent to the cyclobutyl group, and exchangeable protons of the amine, amide, and hydroxyl groups.

-

¹³C NMR: Signals for the carbons of the cyclobutyl ring, the carbonyl carbon of the amide, and the carbons of the butanamide backbone.

-

Mass Spectrometry (ESI-MS): An [M+H]⁺ peak corresponding to the free base at m/z 189.14.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature, which describes its utility as an intermediate for Hepatitis C virus (HCV) inhibitors.[8] The following is a representative, detailed protocol adapted from these described processes.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is an illustrative adaptation from patent literature and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Cyclobutylmethyl Oxirane

-

Suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Add trimethylsulfonium iodide (1.2 eq) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add cyclobutylacetaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield cyclobutylmethyl oxirane.

Step 2: Synthesis of the Amide Intermediate

-

Dissolve the cyclobutylmethyl oxirane (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

-

Heat the mixture in a sealed pressure vessel at 60 °C for 24 hours.

-

Cool the reaction and concentrate under reduced pressure to obtain crude 1-amino-3-cyclobutylpropan-2-ol.

-

Dissolve the crude amine and ethyl glyoxalate (1.1 eq) in a suitable solvent such as methanol.

-

Stir the reaction at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude amide intermediate.

Step 3: Reduction and Hydrochloride Salt Formation

-

Dissolve the crude amide intermediate in methanol and cool to 0 °C.

-

Add a suitable reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-